molecular formula C23H23ClO5 B1252376 Rubrorotiorin

Rubrorotiorin

Cat. No. B1252376
M. Wt: 414.9 g/mol
InChI Key: QJSWSNAZIVGTFZ-NPQXMUAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubrorotiorin is an azaphilone that is 6,6a-dihydro-8H-furo[2,3-h]isochromen-6,8(6aH)-dione substituted by an acetyl group at position 9, a chloro group a position 5, a 3,5-dimethylhepta-1,3-dien-1-yl group at position 3 and a methyl group at position 6a. Isolated from Chaetomium cupreum, it exhibits antifungal activity. It has a role as an antifungal agent and a Chaetomium metabolite. It is a gamma-lactone, an azaphilone, an enone, a methyl ketone, an organic heterotricyclic compound and an organochlorine compound.

Scientific Research Applications

Fungal Metabolite Characterization

Rubrorotiorin, identified as a metabolite of Penicillium hirayamae Udagawa, is a laevorotatory red pigment characterized as 7-epi-5-chloroisorotiorin. It is notable for being the first naturally occurring angular member of the sclerotiorin (azaphilone) group of fungal metabolites to be characterized (Gray & Whalley, 1971).

Antifungal Properties

Rubrorotiorin has demonstrated antifungal activity, particularly against Candida albicans. This activity was identified in a study of various azaphilones isolated from the fungus Chaetomium cupreum CC3003, underscoring its potential in antifungal applications (Kanokmedhakul et al., 2006).

Inhibition of Cholesteryl Ester Transfer Protein

In a study of the effects of various fungal azaphilones on cholesteryl ester transfer protein (CETP) activity, rubrorotiorin displayed moderate inhibitory activity. This suggests its potential role in influencing lipid metabolism and related disorders (Tomoda et al., 1999).

Role in HIV Inhibition

Rubrorotiorin was also identified in a study of inhibitors of the gp120-CD4 binding, a critical interaction in HIV infection. This suggests its potential application in HIV research and treatment strategies (Matsuzaki et al., 1995).

properties

Product Name

Rubrorotiorin

Molecular Formula

C23H23ClO5

Molecular Weight

414.9 g/mol

IUPAC Name

(6aS)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methylfuro[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C23H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,23-/m0/s1

InChI Key

QJSWSNAZIVGTFZ-NPQXMUAYSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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